molecular formula C20H18FNO2 B11413133 4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11413133
M. Wt: 323.4 g/mol
InChI Key: WGNMHCGGPYSXGY-UHFFFAOYSA-N
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Description

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Introduction of the 4-fluoro substituent: The furan-2-ylmethyl intermediate is then reacted with a fluorinating agent to introduce the fluorine atom at the desired position.

    Coupling with 4-methylbenzylamine: The fluorinated intermediate is coupled with 4-methylbenzylamine under appropriate conditions to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of the compound.

Scientific Research Applications

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(furan-2-ylmethyl)-N-(4-chlorobenzyl)benzamide: Similar structure but with a chlorine substituent instead of a methyl group.

    4-fluoro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18FNO2/c1-15-4-6-16(7-5-15)13-22(14-19-3-2-12-24-19)20(23)17-8-10-18(21)11-9-17/h2-12H,13-14H2,1H3

InChI Key

WGNMHCGGPYSXGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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